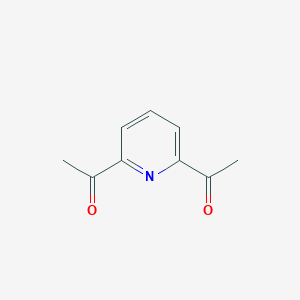

2,6-Diacetylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-acetylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVGIHGZPLGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150202 | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diacetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1129-30-2 | |

| Record name | 2,6-Diacetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diacetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1129-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diacetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34UXL3MYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine is a pivotal organic compound, recognized for its role as a versatile precursor in coordination chemistry and organic synthesis.[1][2][3] Its symmetric diketone structure, built upon a pyridine (B92270) scaffold, makes it an essential building block for the synthesis of complex ligands, particularly Schiff bases like diiminopyridine (DIP) ligands, which are instrumental in the development of catalysts and materials with unique electronic properties.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and key reactions.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][4] It is soluble in organic solvents such as chloroform (B151607) and DMSO, as well as in water.[2][3][4][5][6]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₂ | [1][2][7] |

| Molecular Weight | 163.17 g/mol | [2][4][7] |

| Appearance | White to off-white crystalline needles or powder | [1][2][4] |

| Melting Point | 79-82 °C | [2][5][7] |

| Boiling Point | 126 °C at 6 mmHg | [2][8] |

| Density | ~1.119 - 1.202 g/cm³ (rough estimate) | [1][2][4] |

| Vapor Pressure | 0.00251 mmHg at 25°C | [4] |

| Water Solubility | Soluble | [2][3][4][5][6] |

| Solubility in other solvents | Soluble in chloroform and DMSO | [2][3][5][6] |

Synthesis and Key Reactions

This compound serves as a critical starting material in the synthesis of multidentate ligands. Its preparation and subsequent reactions are fundamental to various research applications.

Synthesis of this compound

One common synthetic route to this compound involves the Claisen condensation of a 2,6-pyridinedicarboxylate ester with ethyl acetate, followed by hydrolysis and decarboxylation. A general representation of this synthesis is provided below.

Caption: Synthesis of this compound via Claisen condensation.

Synthesis of Diiminopyridine (DIP) Ligands

A primary application of this compound is in the synthesis of diiminopyridine (DIP) ligands through a Schiff base condensation reaction with substituted anilines.[1] This reaction is a cornerstone of modern ligand design.

Caption: General scheme for the synthesis of Diiminopyridine (DIP) ligands.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

General Workflow for Physicochemical Characterization

A typical workflow for the characterization of a synthesized organic compound like this compound is outlined below.

Caption: Experimental workflow for the characterization of this compound.

Melting Point Determination

Objective: To determine the melting point range of solid this compound.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Boiling Point Determination (at Reduced Pressure)

Objective: To determine the boiling point of this compound under reduced pressure to prevent decomposition.

Methodology:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube).

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 6 mmHg).

-

The sample is heated gently.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This is the boiling point at the recorded pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The sample is mixed thoroughly to ensure homogeneity.

-

The NMR tube is placed in the spectrometer.

-

The spectrometer is tuned, and the magnetic field is shimmed to achieve optimal resolution.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method):

-

A small amount (a few milligrams) of this compound is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.

-

A single drop of this solution is placed onto the surface of a salt plate (e.g., KBr or NaCl).

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

The salt plate is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the clean, empty sample chamber is collected first.

-

The IR spectrum of the sample is then recorded.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Store in a cool, dry, well-ventilated area away from oxidizing agents.[3]

Conclusion

The well-defined physical properties of this compound, combined with its synthetic accessibility, solidify its importance as a fundamental building block in chemistry. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar organic compounds, which is essential for advancing research and development in materials science and medicinal chemistry.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Comprehensive Technical Guide to the Characterization of 2,6-Diacetylpyridine (CAS No. 1129-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diacetylpyridine, with CAS number 1129-30-2, is a symmetrical diacetylaromatic organic compound.[1][2] It presents as a white to beige crystalline solid and is soluble in many organic solvents.[1][3][4] This compound is a crucial intermediate in organic synthesis, particularly as a precursor for a wide variety of ligands in coordination chemistry.[2][5] Its reactions, often through Schiff base condensations, allow for the synthesis of complex macrocyclic ligands like diiminopyridine (DIP) and other polydentate chelating agents.[2][3] These ligands form stable complexes with various transition metals and are instrumental in the development of catalysts for processes such as olefin polymerization.[6][7] The biological activity of this compound and its derivatives, including potential cytotoxicity and antimicrobial properties, also makes it a compound of interest in medicinal chemistry and drug development.[6][8]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1129-30-2 | [1][4][6][8][9] |

| Molecular Formula | C₉H₉NO₂ | [1][4][6][8][9][10] |

| Molecular Weight | 163.17 g/mol | [1][4][6][8][9][10] |

| Appearance | White to off-white/beige crystalline powder or needles. | [1][3][4][11] |

| Melting Point | 79-82 °C | [1][2][6] |

| Boiling Point | 126 °C @ 6 mmHg | [1][3][8] |

| Density | ~1.119 - 1.202 g/cm³ | [1][2][3][12] |

| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), methanol, chloroform, and DMSO. Slightly soluble in water. | [1][3][5] |

| InChI Key | BEZVGIHGZPLGBL-UHFFFAOYSA-N | [6][10][13] |

| SMILES | CC(=O)c1cccc(n1)C(=O)C | [6][8][10] |

Spectroscopic and Crystallographic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR (Proton NMR) Data [15]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | Doublet (d) | 2H | Pyridine-H (meta) |

| 8.04 | Triplet (t) | 1H | Pyridine-H (para) |

| 2.81 | Singlet (s) | 6H | Acetyl-CH₃ |

| Solvent: CDCl₃, Frequency: 300-400 MHz[13][15][16] |

¹³C NMR (Carbon NMR) Data

Public databases indicate the availability of ¹³C NMR spectra for this compound.[4][17] This data is critical for confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14] For this compound, characteristic peaks are expected for the carbonyl (C=O) and pyridine (B92270) ring vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1700 | C=O (ketone) stretch |

| ~1630 - 1400 | C=C and C=N aromatic ring vibrations |

| Note: Data is generalized based on typical values for pyridyl ketones. Specific spectra are available from sources like PubChem and ChemicalBook using techniques such as KBr wafer and ATR-IR.[4][17] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[14]

| Technique | Key Ion (m/z) | Interpretation |

| GC-MS | 163.17 | [M]⁺ (Molecular Ion) |

| Varies | Fragmentation pattern corresponding to loss of acetyl groups, etc. | |

| Note: The NIST library lists a GC-MS spectrum with 74 total peaks.[4] |

Crystal Structure Data

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound. The crystallographic data is available through the Cambridge Structural Database (CSD).[4]

Experimental Protocols

The characterization of a new chemical entity requires rigorous proof of its identity, purity, and structure.[18][19]

Synthesis and Purification

A common and efficient synthesis of this compound involves a Claisen condensation.[7][20]

Protocol: Synthesis via Claisen Condensation [7][15]

-

Esterification: Pyridine-2,6-dicarboxylic acid is first converted to its diethyl ester (2,6-dicarbethoxypyridine). This is achieved by refluxing the diacid in ethanol (B145695) with a catalytic amount of sulfuric acid, using a Dean-Stark trap to remove water.[7]

-

Condensation: The resulting diethyl ester is mixed with ethyl acetate in a suitable organic solvent (e.g., toluene, heptane).[7][15]

-

Base Addition: An alkali metal, such as sodium or potassium, is slowly added to the mixture to act as the base, promoting the condensation.[7][15]

-

Reaction: The mixture is stirred at room temperature or refluxed for several hours until the reaction is complete.[15]

-

Hydrolysis & Workup: The reaction is quenched with water, followed by the addition of concentrated hydrochloric acid. The mixture is heated to hydrolyze the intermediate and then neutralized.[7][15]

-

Extraction & Purification: The product is extracted with an organic solvent (e.g., diethyl ether, CH₂Cl₂).[9][15] The combined organic phases are dried over an anhydrous salt like Na₂SO₄.[9] The solvent is removed in vacuo, and the crude product is purified by column chromatography (e.g., silica (B1680970) gel with petroleum ether/ethyl acetate eluent) or recrystallization from a solvent like hexane (B92381) or methanol.[9][15]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For the KBr disc method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet. For ATR-IR, place the solid sample directly on the ATR crystal.[4]

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for volatile compounds like this.

-

Ionization: Ionize the sample using a method like Electron Impact (EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming molecular weight) and the fragmentation pattern (providing structural clues).

Visualizations: Workflows and Reactions

Diagrams created using Graphviz to illustrate key processes involving this compound.

References

- 1. Cas 1129-30-2,this compound | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1129-30-2 [chemicalbook.com]

- 6. 2,6-二乙酰基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. This compound | 1129-30-2 | FD01991 | Biosynth [biosynth.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound CAS#: 1129-30-2 [m.chemicalbook.com]

- 13. This compound(1129-30-2) 1H NMR [m.chemicalbook.com]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 15. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 16. hmdb.ca [hmdb.ca]

- 17. This compound(1129-30-2) MS spectrum [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,6-Diacetylpyridine: A Technical Guide

Introduction

2,6-Diacetylpyridine (DAP) is a symmetrical diketone derivative of pyridine (B92270) that serves as a crucial precursor in the synthesis of various ligands, particularly in coordination and supramolecular chemistry. Its ability to form Schiff base complexes has made it a valuable building block for developing catalysts and functional materials. A thorough understanding of its spectroscopic characteristics is fundamental for researchers in synthetic chemistry, materials science, and drug development to verify its structure, assess its purity, and study its coordination behavior. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.22 | Doublet (d) | 2H | H-3, H-5 (Pyridine Ring) |

| ~8.00 | Triplet (t) | 1H | H-4 (Pyridine Ring) |

| ~2.80 | Singlet (s) | 6H | -CH₃ (Acetyl groups) |

| Solvent: CDCl₃, Reference: TMS (0 ppm)[1] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~199.5 | C=O (Acetyl Carbonyl) |

| ~153.0 | C-2, C-6 (Pyridine Ring) |

| ~138.0 | C-4 (Pyridine Ring) |

| ~125.0 | C-3, C-5 (Pyridine Ring) |

| ~26.0 | -CH₃ (Acetyl Methyl) |

| Predicted data based on typical chemical shifts for pyridine and ketone functionalities.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3070 | Weak | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2925 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| ~1700 | Strong | C=O Stretch | Ketone (Acetyl) |

| ~1580 | Medium | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| ~1450 | Medium | -CH₃ Asymmetric Bending | Aliphatic (-CH₃) |

| ~1365 | Medium | -CH₃ Symmetric Bending | Aliphatic (-CH₃) |

| ~810 | Strong | C-H Out-of-plane Bend | Aromatic (Pyridine Ring) |

| Data based on characteristic absorption frequencies for aromatic ketones.[4][5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment of Fragment |

| 163 | 58.8 | [M]⁺ (Molecular Ion) |

| 121 | 36.7 | [M - CH₂CO]⁺ or [M - 42]⁺ |

| 106 | 24.6 | [M - C₃H₅O]⁺ or [M - 57]⁺ |

| 93 | 20.4 | [C₆H₅N]⁺ |

| 78 | 9.1 | [C₅H₄N]⁺ (Pyridine ring) |

| 43 | 100.0 | [CH₃CO]⁺ (Acetyl cation) - Base Peak |

| Data obtained from Electron Impact (EI) mass spectrometry.[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below for researchers aiming to replicate these analyses.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (1-2 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.

-

Add about 100-200 mg of the dried KBR to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

-

Pellet Formation :

-

Transfer a small amount of the KBr-sample mixture into a pellet press die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

Perform a background subtraction on the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Mass Spectrometry Protocol (Electron Impact - GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

Instrument Setup and Data Acquisition :

-

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

The separated compound enters the ion source of the mass spectrometer, which is typically operated in Electron Impact (EI) mode with an electron energy of 70 eV.

-

The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Identify the base peak (the most intense peak) and other significant fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound.[7][8]

-

Visualization of Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation for the described spectroscopic techniques is illustrated in the following diagram.

References

- 1. This compound(1129-30-2) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Solubility Profile of 2,6-Diacetylpyridine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2,6-Diacetylpyridine in Common Laboratory Solvents.

Introduction

This compound is a versatile organic compound, primarily serving as a key precursor in the synthesis of ligands for coordination chemistry and in the development of pharmaceutical intermediates. Its chemical structure, featuring a pyridine (B92270) ring substituted with two acetyl groups, imparts a moderate polarity that influences its solubility in various media. A thorough understanding of its solubility is critical for optimizing reaction conditions, designing effective purification strategies such as recrystallization, and for its application in drug formulation and materials science.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a broad spectrum of common laboratory solvents remains limited in publicly accessible databases and literature. However, an estimated value for its solubility in water has been reported. The table below summarizes the available qualitative and estimated quantitative solubility information. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications and solvent systems.

| Solvent Class | Solvent | Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Citation(s) |

| Water | Water | H₂O | Soluble, Slightly Soluble | ~47.78 g/L (estimated) | |

| Alcohols | Methanol (B129727) | CH₃OH | Soluble | Data not available | |

| Ethanol | C₂H₅OH | Soluble | Data not available | ||

| Halogenated | Chloroform | CHCl₃ | Soluble | Data not available | |

| Dichloromethane | CH₂Cl₂ | Soluble | Data not available | ||

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Data not available | |

| Acetone | (CH₃)₂CO | Soluble | Data not available | ||

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Data not available |

Note: The conflicting reports on water solubility ("soluble" vs. "slightly soluble") highlight the necessity for experimental verification.

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound, the following detailed experimental methodologies are provided. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometry)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 298.15 K).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method.

-

Analyze the diluted sample using a validated HPLC-UV, GC-FID, or UV-Vis spectrophotometric method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Analytical Method Considerations

The choice of the analytical method for quantification is crucial for accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is often a suitable method given the chromophoric nature of the pyridine ring in this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is a common starting point.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) can also be used, particularly for volatile organic solvents. The thermal stability of this compound should be considered.

-

UV-Vis Spectrophotometry: This method can be employed if this compound exhibits a unique absorption maximum in the chosen solvent, and the solvent itself does not absorb in that region. A calibration curve based on Beer-Lambert's law must be prepared.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Conclusion

While this compound is qualitatively known to be soluble in a range of common polar organic solvents and has some solubility in water, there is a notable lack of comprehensive, experimentally determined quantitative solubility data. This guide provides a consolidated view of the available information and, more importantly, equips researchers with a detailed experimental protocol to determine these crucial physicochemical parameters. The generation and publication of such data would be of significant value to the scientific community, aiding in the continued application of this important compound in synthesis, pharmaceuticals, and materials science.

A Comprehensive Technical Guide to 2,6-Diacetylpyridine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine is a versatile organic compound that serves as a crucial building block in coordination chemistry and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a central pyridine (B92270) ring flanked by two acetyl groups, allows for the facile synthesis of a wide array of ligands, particularly diiminopyridine (DIP) ligands, through Schiff base condensation.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a precursor to complex molecules with significant potential in catalysis and materials science.

Molecular Structure and Formula

This compound, with the IUPAC name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one), is a disubstituted pyridine.[1] The molecule consists of a pyridine ring with two acetyl groups attached to the carbon atoms at positions 2 and 6.

Molecular Formula: C₉H₉NO₂[2][4][5][6][7]

SMILES: CC(=O)c1cccc(n1)C(=O)C[1]

InChI: 1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3[1][5]

InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N[1][5]

Below is a diagram illustrating the logical relationship of its chemical identifiers.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and DMSO, as well as in water.[1][2][3][7]

| Property | Value | Reference |

| Molecular Weight | 163.17 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white crystalline needles or powder | [1][2][8] |

| Melting Point | 79-82 °C | [2][7] |

| Boiling Point | 126 °C at 6 mmHg | [2][7] |

| Density | 1.119 g/cm³ | [1] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR | Spectra available.[5][9][10] |

| ¹³C NMR | Spectra available.[5][11][12] |

| Infrared (IR) Spectroscopy | Spectra available (KBr wafer, ATR-Neat, Vapor Phase).[5][13][14] |

| Mass Spectrometry (MS) | m/z top peak: 43, m/z 2nd highest: 163, m/z 3rd highest: 121.[5][15] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the Claisen condensation of a pyridine-2,6-dicarboxylic acid ester with ethyl acetate (B1210297).

Experimental Protocol: Claisen Condensation Route

This protocol is adapted from a method that reports high yields.[10][16][17]

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Sulfuric acid

-

Sodium metal

-

Ethyl acetate

-

Concentrated Hydrochloric acid

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Workflow Diagram:

Procedure:

-

Esterification: A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (140 mL), toluene (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.[16]

-

The reaction mixture is cooled to room temperature and then concentrated. Sodium carbonate in water is added to neutralize the solution.[16]

-

Claisen Condensation: The resulting diethyl pyridine-2,6-dicarboxylate (B1240393) (0.02 mol), sodium metal (0.1 mol), and ethyl acetate (50 mL) are dissolved in toluene (80 mL) and refluxed for 9 hours.[16]

-

The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours.[16]

-

Work-up and Purification: The reaction mixture is neutralized by the gradual addition of solid sodium carbonate.[16] The product is extracted with diethyl ether (3 x 30 mL) and the combined organic layers are dried over anhydrous sodium sulfate.[16] After removal of the solvent, the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate-petroleum ether 1:5, v/v) to yield this compound as a white solid.[16]

Applications in Coordination Chemistry

This compound is a cornerstone in the synthesis of ligands for coordination chemistry.[1] Its most prominent application is as a precursor to diiminopyridine (DIP) ligands through Schiff base condensation with various anilines. These DIP ligands are of significant interest due to their ability to stabilize a wide range of metal oxidation states.[1]

Synthesis of Diiminopyridine (DIP) Ligands

The general reaction involves the condensation of this compound with two equivalents of a substituted aniline.

Reaction Scheme:

This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis. The resulting DIP ligands can then be complexed with various transition metals to form catalysts for polymerization, oxidation, and other organic transformations.[18]

Safety and Handling

This compound is classified with the GHS07 pictogram and has the signal word "Warning".[1] It is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important molecule in synthetic and coordination chemistry. Its straightforward synthesis and the reactivity of its acetyl groups make it an invaluable precursor for the construction of complex ligands and, subsequently, metal complexes with diverse applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 1129-30-2,this compound | lookchem [lookchem.com]

- 3. This compound | 1129-30-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 8. CAS RN 1129-30-2 | Fisher Scientific [fishersci.com]

- 9. This compound(1129-30-2) 1H NMR spectrum [chemicalbook.com]

- 10. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,6-DIPHENYLPYRIDINE(3558-69-8) 13C NMR spectrum [chemicalbook.com]

- 13. This compound(1129-30-2) IR2 spectrum [chemicalbook.com]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. This compound(1129-30-2) MS [m.chemicalbook.com]

- 16. jcsp.org.pk [jcsp.org.pk]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Diacetylpyridine in Coordination Chemistry

Abstract: this compound (DAP), an organic compound with the formula C₅H₃N(C(O)CH₃)₂, is a cornerstone precursor in the field of coordination chemistry.[1] This white, crystalline solid serves as a versatile building block for a vast array of multidentate ligands, primarily through Schiff base condensation.[1][2] The resulting ligands form stable and structurally diverse complexes with a wide range of transition metals, lanthanides, and main group elements. These metal complexes are instrumental in numerous applications, including the development of highly active catalysts for olefin polymerization, the design of novel therapeutic agents with anticancer and antimicrobial properties, and the creation of advanced materials.[3][4][5] This guide provides a comprehensive overview of the synthesis of DAP and its derivative ligands, their coordination behavior, and their applications, with a focus on experimental methodologies and quantitative data for researchers in chemistry and drug development.

Synthesis of this compound (DAP)

The synthesis of this compound is a critical first step for its use in coordination chemistry. Several methods have been established, often starting from readily available pyridine (B92270) derivatives like 2,6-lutidine or pyridine-2,6-dicarboxylic acid.[1][3]

Common Synthetic Pathways:

-

From 2,6-Lutidine: This route involves the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid (pyridine-2,6-dicarboxylic acid), often using strong oxidizing agents like potassium permanganate.[1][6] The dipicolinic acid is then esterified to yield a diester, which undergoes a Claisen condensation with a suitable reagent like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide) to form the diketone.[1][3][6]

-

From Pyridine-2,6-dicarbonitrile: An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide.[1]

-

From Pyridine-2,6-dicarboxylic Acid: A direct approach involves reacting pyridine-2,6-dicarboxylic acid with methyllithium, a method that requires rigorous experimental conditions.[3]

The following diagram illustrates a common workflow starting from 2,6-dimethylpyridine (B142122) (2,6-lutidine).

Data Presentation: Properties of this compound

The physical and chemical properties of DAP are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [7] |

| Molar Mass | 163.176 g·mol⁻¹ | [1] |

| Appearance | White to beige crystalline solid | [1][8] |

| Melting Point | 79-82 °C | [2][6] |

| Boiling Point | 126 °C (at 6 mmHg) | [2] |

| Solubility | Soluble in organic solvents (dichloromethane, methanol); slightly soluble in water. | [2] |

Ligand Synthesis via Schiff Base Condensation

The true versatility of DAP lies in its role as a precursor to a vast library of ligands. The two acetyl groups are highly reactive towards primary amines, undergoing Schiff base condensation to form imines (azomethines). This reaction is often performed in the presence of a metal ion, which can act as a template to direct the condensation toward a specific macrocyclic product (template reaction).[1][9]

The general reaction involves condensing DAP with two equivalents of a primary amine (R-NH₂) to yield a diimine ligand.

By varying the primary amine, a wide range of ligands with different denticities, electronic properties, and steric profiles can be synthesized:

-

Tridentate (NNN) Ligands: Condensation with substituted anilines yields diiminopyridine (DIP) ligands.[1][10]

-

Pentadentate (N₃O₂) Ligands: Reaction with acylhydrazides (e.g., benzoylhydrazine) produces bis(acylhydrazone) ligands, which are highly effective in forming seven-coordinate complexes.[11][12]

-

Macrocyclic Ligands: Template condensation with diamines or polyamines can produce tetra-, penta-, or hexadentate macrocyclic ligands.[1][9]

-

Biologically Active Ligands: Condensation with thiosemicarbazides or semicarbazides yields ligands whose metal complexes often exhibit significant biological activity.[13]

Coordination Chemistry of DAP-Derived Ligands

Ligands derived from DAP are renowned for their ability to stabilize various metal ions in multiple oxidation states and coordination geometries.[1][10] The pyridine nitrogen and the two imine nitrogens typically form a planar terdentate NNN donor set. Additional donor atoms from the side chains of the original amine allow for higher coordination numbers.

Common Coordination Modes and Geometries:

-

Tridentate (NNN): The basic diiminopyridine framework chelates to a metal in a meridional fashion.

-

Pentadentate (N₃O₂ or N₅): Ligands derived from hydrazides or amines with extra donor groups can occupy the five equatorial positions of a pentagonal bipyramidal geometry.[11][14][15] This is a common geometry for complexes with lanthanides, manganese, and tin.[11][12][16]

-

Hexadentate (N₆ or N₄O₂): Some macrocyclic or acyclic ligands can fully encapsulate a metal ion, leading to octahedral geometries.[17][18]

The coordination environment can be fine-tuned by the choice of metal ion, the specific ligand structure, and the presence of ancillary ligands (like halides or solvent molecules).

Data Presentation: Selected Crystallographic & Spectroscopic Data

The structures of numerous metal complexes with DAP-derived ligands have been confirmed by single-crystal X-ray diffraction.

| Complex | Metal Ion | Geometry | Key Bond Lengths (Å) | Crystal System | Reference |

| [Cu(L)(NO₃)₂] (L = DAP-bis(anil)) | Cu(II) | Distorted Octahedral | Cu–N(py): 1.913, Cu–N(im): 2.041, Cu–O: 1.968-2.533 | Monoclinic | [19] |

| [MnL¹Cl₂]·H₂O (L¹ = DAP-bis(ethanolamine)) | Mn(II) | Seven-coordinate | - | Triclinic | [20] |

| [{MnL²(NCS)₂}ₓ] (L² = DAP-bis(propanolamine)) | Mn(II) | Six-coordinate | - | Monoclinic | [20] |

| [n-BuSn(L)Cl] (L = DAP-bis(benzoylhydrazone)) | Sn(IV) | Pentagonal Bipyramidal | - | - | [11] |

| [Zn(daptsc)]₂·2DMF (daptsc = DAP-bis(thiosemicarbazone)) | Zn(II) | Distorted Octahedral (Dimer) | - | - | [15] |

Infrared (IR) spectroscopy is a powerful tool for confirming ligand formation and coordination.

| Vibration | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| C=O (ketone) | ~1700 | Disappears upon condensation, confirming Schiff base formation. | [9] |

| C=N (imine) | 1550-1650 | Appears upon condensation; shifts upon coordination to metal. | [10] |

| Pyridine Ring | 615-640 and 422-435 | Shifts to higher frequency upon coordination of pyridine nitrogen. | [9] |

Experimental Protocols

Protocol 4.1: Synthesis of this compound (DAP)

This protocol is adapted from Claisen condensation methods.[3][6]

-

Preparation of Sodium Ethoxide (NaOEt): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (e.g., 5.3 g, 0.23 mol) in absolute ethanol (B145695) (130 mL). Remove the excess ethanol completely under vacuum, yielding a dry white powder of NaOEt.

-

Condensation: To the flask containing the dry NaOEt, add freshly distilled ethyl acetate (40 mL).

-

Substrate Addition: Slowly add a solution of 2,6-dicarbethoxypyridine (e.g., 11.17 g, 0.05 mol) in ethyl acetate to the stirred suspension.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction is quenched by carefully adding aqueous acid (e.g., HCl) until the mixture is acidic.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).[7] Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography (e.g., petroleum ether/ethyl acetate eluent) or recrystallization from hexane (B92381) or ethanol to yield pure DAP.[6][7]

Protocol 4.2: Synthesis of a Diimine Schiff Base Ligand

This is a general protocol for condensing DAP with an amine.[10]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, with gentle warming.

-

Amine Addition: To this solution, add the primary amine (e.g., aniline (B41778) derivative) (2 equivalents). A catalytic amount of acid (e.g., formic acid) can be added to facilitate the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base product often results in a color change and can be monitored by TLC.

-

Isolation: Upon cooling the reaction mixture, the solid product often precipitates. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 4.3: Synthesis of a Metal Complex (Template Method)

This protocol describes the in situ formation of a macrocyclic complex.[9]

-

Metal Salt Solution: In a round-bottom flask, dissolve the metal salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) (1 equivalent) in absolute ethanol.

-

DAP Addition: To the stirred metal salt solution, slowly add a warm ethanolic solution of this compound (2 equivalents).

-

Diamine Addition: Slowly add an ethanolic solution of the appropriate diprimary amine (e.g., 1,3-diaminobenzene) (2 equivalents) to the mixture.

-

Reaction: Reflux the resulting mixture for 1-2 hours. A color change and/or precipitation of the complex is typically observed.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated complex by filtration, wash sequentially with ethanol and diethyl ether, and dry in vacuo.

Applications in Catalysis and Drug Development

The ability to systematically modify the steric and electronic properties of DAP-derived ligands makes their metal complexes highly valuable in various fields.

Catalysis

Complexes of iron and cobalt with 2,6-bis(imino)pyridyl ligands are renowned as highly active catalysts for olefin polymerization and oligomerization.[3] These systems, often activated by co-catalysts like methylaluminoxane (B55162) (MAO), can be tuned to produce linear alpha-olefins or high-density polyethylene (B3416737) with high efficiency. The ligand structure dictates the properties of the resulting polymer.

Drug Development and Bioinorganic Chemistry

The chelation of metal ions by DAP-derived ligands often enhances the biological activity of the organic scaffold, leading to potential therapeutic agents.[21]

-

Anticancer Activity: Numerous complexes of copper, zinc, palladium, and indium with DAP-bis(thiosemicarbazone) or similar ligands have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and T-24 (bladder).[13][22] The proposed mechanisms often involve cell cycle arrest, induction of apoptosis through mitochondrial pathways, and inhibition of telomerase.[13]

-

Antimicrobial Agents: These compounds have been investigated for their activity against bacteria and mycobacteria, including the agent responsible for tuberculosis.[23]

The following diagram illustrates a simplified pathway for the anticancer action of a representative DAP-derived metal complex.

Conclusion

This compound is far more than a simple organic intermediate; it is a powerful platform for the rational design of sophisticated ligands in coordination chemistry. Its straightforward derivatization into multidentate Schiff bases allows for precise control over the coordination sphere of metal ions. The resulting complexes exhibit a remarkable diversity of structures and functions, from catalyzing fundamental industrial reactions to forming the basis of next-generation therapeutic agents. For researchers in materials science, catalysis, and drug discovery, this compound and its derivatives will continue to be a fertile ground for innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. xray.uky.edu [xray.uky.edu]

- 12. Advancing the coordination abilities of this compound bis(benzoylhydrazone) with tin through modifications of axial ligands: Synthesis, spectroscopic features, and structural profiling | CoLab [colab.ws]

- 13. Synthesis of a series of novel In(iii) this compound bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound bis(thiosemicarbazones) zinc complexes: synthesis, structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural Studies of Divalent Transition Metal Cobalt With Bis-(2,6-Diacetyl Pyridine Monoxime) 1,2-Di-Iminobenzene. – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Structural characterization of metal complexes of this compound-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Six- and seven-co-ordinate manganese(II) complexes of Schiff-base ligands derived from the condensation of this compound with ethanolamine (L1) or propanolamine (L2); X-ray crystal structures of [MnL1Cl2]·H2O and [{MnL2(NCS)2}] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 22. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 23. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Electronic Properties and Theoretical Studies of 2,6-Diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties, theoretical studies, and experimental methodologies associated with 2,6-diacetylpyridine. It is a versatile organic compound that serves as a crucial precursor for a wide array of Schiff base ligands and their subsequent metal complexes, which are of significant interest in coordination chemistry and drug development.[1][2] This document details the synthesis of this compound and its derivatives, presents key quantitative data from theoretical and experimental studies in structured tables, and outlines detailed protocols for its characterization. Furthermore, this guide includes visual representations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C₉H₉NO₂, is a disubstituted pyridine (B92270) characterized by two acetyl groups attached to the pyridine ring at the 2 and 6 positions.[2] Its structure makes it an excellent precursor for the synthesis of various ligands, particularly through Schiff base condensation with a wide range of amines.[2] These Schiff base ligands are capable of forming stable complexes with numerous metal ions, and these complexes have garnered considerable attention due to their diverse applications, including catalysis and potential as therapeutic agents.[3][4] Understanding the electronic properties and molecular structure of this compound is fundamental to predicting and tuning the properties of its derivatives for specific applications.

Theoretical Studies and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. Theoretical studies on this compound and its derivatives provide valuable insights into their geometry, electronic distribution, and reactivity.

Molecular Geometry

The optimized molecular geometry of this compound, calculated using DFT methods, reveals a planar pyridine ring with the two acetyl groups exhibiting some degree of rotational freedom. The key bond lengths and angles are summarized in the table below. These theoretical values are in good agreement with experimental data obtained from X-ray crystallography of related structures.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C-C (pyridine ring) | ~1.39 - 1.40 |

| C-N (pyridine ring) | ~1.33 - 1.34 |

| C-C (acetyl) | ~1.51 |

| C=O (acetyl) | ~1.23 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | ~118 |

| N-C-C (pyridine ring) | ~123 |

| C-C-C (pyridine ring) | ~118 |

| C-C=O (acetyl) | ~120 |

| Dihedral Angles (°) | |

| O=C-C-N | ~0 or ~180 |

Note: The exact values can vary depending on the level of theory and basis set used in the DFT calculations. The provided values are approximate ranges based on typical findings for similar aromatic ketones.

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the chemical reactivity and spectroscopic behavior of this compound. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

| Property | Value (Calculated) | Unit |

| HOMO Energy | -6.65 | eV |

| LUMO Energy | -1.82 | eV |

| HOMO-LUMO Energy Gap | 4.83 | eV |

The distribution of electron density within the molecule can be described by Mulliken atomic charges. These charges indicate the electrophilic and nucleophilic sites within the molecule.

| Atom | Mulliken Charge (e) |

| N (pyridine) | -0.5 to -0.6 |

| C (acetyl, carbonyl) | +0.3 to +0.4 |

| O (acetyl, carbonyl) | -0.4 to -0.5 |

Note: These values are illustrative and depend on the specific computational method employed.

Synthesis and Reaction Pathways

This compound is a versatile building block for more complex molecules. Its synthesis and subsequent reactions to form Schiff bases and metal complexes are fundamental processes in its application.

Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from pyridine-2,6-dicarboxylic acid.[5] The process involves esterification followed by a Claisen condensation.

Synthesis of Schiff Base Ligands

This compound readily undergoes condensation reactions with primary amines to form Schiff base ligands. This is a versatile method to introduce a variety of functional groups, which can then be used to tune the electronic and steric properties of the resulting metal complexes.[2]

Synthesis of Metal Complexes

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported efficient synthesis method.[5]

Step 1: Esterification of Pyridine-2,6-dicarboxylic acid

-

A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.

-

The mixture is cooled to room temperature, concentrated, and neutralized with a solution of Na₂CO₃ in 40 mL of water.

-

The solution is extracted with diethyl ether, the organic layer is dried over Na₂SO₄, filtered, and the solvent is removed to yield 2,6-pyridinedicarboxylic acid diethyl ester as a white solid.[5]

Step 2: Claisen Condensation

-

A solution of 2,6-pyridinedicarboxylic acid diethyl ester (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.[5]

-

The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours.

-

The mixture is neutralized by the gradual addition of solid Na₂CO₃, then extracted with diethyl ether (3 x 30 mL) and the combined organic layers are dried over Na₂SO₄.

-

After removal of the solvent, the crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether 1:5, v/v) to yield this compound as a white solid.[5]

Synthesis of a Schiff Base Ligand: this compound bis(phenylhydrazone)

This protocol describes the synthesis of a representative Schiff base derivative.[6]

-

To a warm methanolic solution of this compound, add a warm methanolic solution of phenylhydrazine (B124118) in a 1:2 molar ratio.

-

The resulting mixture is refluxed for several hours.

-

Upon cooling, the Schiff base product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis of a Metal Complex: [Cu(L)₂]Br₂ (where L = this compound bis(phenylhydrazone))

This protocol outlines the preparation of a copper(II) complex.[6]

-

A warm methanolic solution of the Schiff base ligand (this compound bis(phenylhydrazone)) is prepared.

-

A warm methanolic solution of CuBr₂ is added to the ligand solution in a 2:1 ligand to metal molar ratio.

-

The reaction mixture is stirred and heated for a period of time, then allowed to cool slowly.

-

Black single crystals of the bis(ligand) complex, [CuL₂]Br₂, are formed upon cooling.[6]

-

The crystals are collected by filtration, washed with a small amount of cold methanol, and dried.

Spectroscopic and Electrochemical Characterization

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques such as COSY and HSQC can be employed for full structural elucidation.[7]

-

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

4.4.2. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

-

Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

4.4.3. Cyclic Voltammetry (CV)

-

Experimental Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement.

-

Data Acquisition: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.

-

Analysis: The cyclic voltammogram provides information on the redox potentials (oxidation and reduction potentials) of the compound. The reversibility of the redox processes can also be assessed.[8]

Conclusion

This compound is a cornerstone molecule in the field of coordination chemistry, offering a robust platform for the synthesis of a vast array of Schiff base ligands and their metal complexes. This guide has provided an in-depth overview of its electronic properties, supported by theoretical calculations, and has detailed the experimental methodologies for its synthesis and characterization. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in their efforts to design and develop novel metal-based compounds with tailored properties for applications in catalysis, materials science, and drug development. The logical workflows for synthesis provided in this document offer a clear visual guide for the preparation of these important chemical entities.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Copper(ii) coordination compounds based on bis-hydrazones of this compound: synthesis, structure, and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. asdlib.org [asdlib.org]

The Genesis of a Versatile Ligand Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2,6-Diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 2,6-diacetylpyridine, a pivotal precursor in the development of ligands for coordination chemistry and a valuable building block in pharmaceutical synthesis. This document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative quantitative data.

Discovery and Early Synthesis

The precise first synthesis of this compound is not readily apparent in contemporary literature, though it is widely recognized as a compound with a significant history in organic synthesis. The classical and most historically significant route to this compound is the Claisen condensation of the diethyl ester of 2,6-pyridinedicarboxylic acid (dipicolinic acid) with ethyl acetate (B1210297). This method, while foundational, has been subject to numerous modifications over the years to improve yield and simplify the procedure.

The general synthetic strategy begins with the oxidation of 2,6-lutidine to dipicolinic acid, a well-established process.[1] The subsequent diesterification and Claisen condensation, followed by decarboxylation, yield the target diketone.[1]

Key Synthetic Methodologies

Over the decades, several distinct synthetic routes for this compound have been developed, each with its own set of advantages and limitations. The following sections detail the most prominent of these methods.

The Classical Approach: Claisen Condensation

The Claisen condensation represents the traditional and most widely cited method for preparing this compound. This approach involves the reaction of diethyl 2,6-pyridinedicarboxylate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium metal.[2][3]

Experimental Protocol:

-

Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate. A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (B145695) (140 mL), toluene (B28343) (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.[2] The reaction mixture is then cooled, concentrated, and neutralized with a sodium carbonate solution. The product is extracted with diethyl ether, dried over sodium sulfate, and the solvent is removed to yield the diethyl ester.[2]

-

Step 2: Claisen Condensation and Decarboxylation. A solution of diethyl 2,6-pyridinedicarboxylate (0.02 mol), sodium (0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.[2] After cooling, concentrated hydrochloric acid (50 mL) and water (40 mL) are added, and the mixture is refluxed for an additional 5 hours to facilitate decarboxylation.[2] The mixture is then neutralized with solid sodium carbonate and extracted with diethyl ether.[2] The combined organic extracts are dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether 1:5, v/v) to give this compound as a white solid.[2]

Grignard Reagent-Based Syntheses

The use of Grignard reagents offers a powerful alternative for the synthesis of this compound, typically from nitrile or amide precursors.

This method involves the reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide.[1]

Experimental Protocol:

-

To a solution of 2,6-pyridinedicarbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF), a solution of methylmagnesium bromide in the same solvent is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or recrystallization.

A high-yield synthesis has been reported starting from the corresponding tetraethyl amide.

Experimental Protocol:

-

A solution of methylmagnesium chloride in THF (~20%) (19 mmol) is added dropwise at 0 °C to a solution of N,N,N',N'-tetraethyl-2,6-pyridinedicarboxamide (7.3 mmol) in anhydrous THF (15 mL).[4]

-

The mixture is stirred at room temperature for 3 hours.[4]

-

30 mL of 2M aqueous HCl is added at 0 °C, and the mixture is stirred until gas evolution ceases.[4]

-

The product is extracted with dichloromethane (B109758) (3 x 20 mL).[4]

-

The combined organic phases are dried over sodium sulfate.[4]

-

After removal of the solvent in vacuo, the product is recrystallized from hexane (B92381) to yield colorless powder.[4]

Modern Synthetic Approaches

More recent developments in synthetic methodology have led to alternative routes for the preparation of this compound.